![molecular formula C12H20N2O B503760 [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine CAS No. 827328-29-0](/img/structure/B503760.png)

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

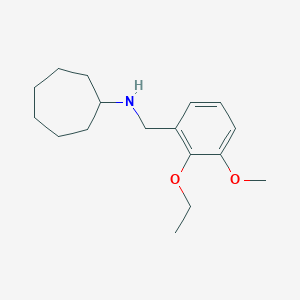

“[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine” is a chemical compound with the CAS Number: 827328-29-0 . It has a molecular weight of 208.3 . The IUPAC name for this compound is N1- (3-methoxybenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 208.3 .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine derivatives, such as the amine-based fullerene [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), have been successfully applied as acceptors and cathode interfacial materials in polymer solar cells. These materials have demonstrated the potential to increase electron mobility, contributing to the development of more efficient solar energy harvesting technologies. A study highlighted the application of PCBDAN in polymer solar cells, where it facilitated a moderate power conversion efficiency and demonstrated the feasibility of using amine-based fullerene as both the acceptor and cathode interfacial material, potentially simplifying the device fabrication process (Lv et al., 2014).

Smart Materials

The chemical versatility of this compound allows for its incorporation into smart materials, such as responsive polymers. For instance, diblock copolymers featuring 2-(Dimethylamino)ethyl methacrylate residues have been synthesized for applications requiring reversible pH-, salt-, and temperature-induced micellization in aqueous media. These materials exhibit significant potential for bio-separation and biotechnology applications, highlighting the role of this compound structures in the development of advanced materials with tunable properties (Bütün et al., 2001).

Synthetic Organic Chemistry

The compound and its derivatives have been utilized in the synthesis of complex organic molecules. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, a derivative, was used as a precursor for the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, showcasing its utility in generating heterocyclic compounds with potential biological activities (Zupančič et al., 2009).

Drug Synthesis Intermediates

In the pharmaceutical industry, derivatives of this compound serve as crucial intermediates. An example includes the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), illustrating the compound's relevance in drug discovery and development processes (Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 indicate that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

It’s known that the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This could potentially be a similar mechanism for this compound.

Biochemical Pathways

Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate) (pdmaema), have been synthesized and used in drug delivery systems . These compounds have been found to form nanosized micelles in aqueous media, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Similar compounds, such as pdmaema, have been found to be responsive to changes in ph and temperature . This suggests that the action of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine could potentially be influenced by environmental factors such as pH and temperature.

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQLSZFTTPDIRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine](/img/structure/B503677.png)

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503683.png)

![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B503684.png)

![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)

![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503688.png)

![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)

![2-(2-Bromo-6-methoxy-4-{[(pyridin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503692.png)

![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B503695.png)

![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]phenoxy}acetamide](/img/structure/B503697.png)